molecular formula C18H15F3N4OS B2533151 Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034411-41-9

Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2533151
CAS No.: 2034411-41-9
M. Wt: 392.4
InChI Key: ASPQTRWTCXSMME-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core linked via a methanone group to a piperazine ring substituted with a trifluoromethylpyrimidine moiety. This structure combines aromatic, electron-deficient (pyrimidine), and electron-rich (thiophene) components, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where such hybrid scaffolds are advantageous .

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4OS/c19-18(20,21)15-10-16(23-11-22-15)24-5-7-25(8-6-24)17(26)14-9-12-3-1-2-4-13(12)27-14/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPQTRWTCXSMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as kinase inhibitors. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on recent research findings.

Chemical Structure and Properties

The compound consists of a benzo[b]thiophene moiety linked to a piperazine ring and a pyrimidine derivative, characterized by the presence of a trifluoromethyl group. Its molecular formula is C19H18F3N3OS, and it exhibits properties that make it suitable for various biological applications.

1. Kinase Inhibition

Recent studies have shown that compounds based on the benzo[b]thiophene scaffold exhibit significant inhibitory activity against various kinases involved in cancer progression. For instance:

CompoundKinase TargetIC50 (nM)
PF-3644022PIM12
PF-3644022PIM23
PF-3644022PIM30.5

These findings suggest that the compound may effectively disrupt pathways critical for tumor growth and metastasis, particularly through the inhibition of PIM kinases, which are implicated in tumorigenesis .

2. Antioxidant Activity

In addition to its kinase inhibition properties, derivatives of benzo[b]thiophene have been evaluated for their antioxidant capabilities. For example, newly synthesized derivatives demonstrated significant antioxidant potency comparable to ascorbic acid, indicating their potential in treating oxidative stress-related diseases.

CompoundAntioxidant Activity (TAC)
Compound 1Comparable to Ascorbic Acid
Compound 16Enhanced Activity
Compound 17Enhanced Activity

These results highlight the versatility of benzo[b]thiophene derivatives in pharmacological applications beyond cancer treatment .

3. Case Studies

A notable case study involved the evaluation of a related compound in a preclinical model of cancer. The compound exhibited:

  • Tumor Growth Inhibition : Significant reduction in tumor size compared to control groups.
  • Selectivity : High selectivity for cancer cells over normal cells, minimizing side effects.

This study underscores the therapeutic potential of benzo[b]thiophenes as targeted cancer therapies .

The proposed mechanism of action for benzo[b]thiophenes involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation events critical for cell cycle progression and survival. The trifluoromethyl group enhances lipophilicity and bioavailability, contributing to improved pharmacokinetic properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have been studied as inhibitors of IκB kinase β (IKKβ), which plays a crucial role in cancer cell survival and proliferation. The inhibition of this kinase can lead to the suppression of tumor growth and metastasis .

Antimicrobial Properties

The compound has shown promise in antimicrobial studies. Similar thiophene and pyrimidine derivatives have been evaluated for their antibacterial and antifungal activities. In vitro studies demonstrated that these compounds could inhibit the growth of various pathogenic microorganisms, suggesting their potential as new antimicrobial agents .

Neuropharmacological Effects

Benzo[b]thiophenes are also being investigated for their effects on serotonin receptors, particularly the 5-HT1A receptor. Compounds designed with this scaffold have been synthesized and evaluated for their binding affinity and functional activity at serotonin receptors, indicating potential applications in treating psychiatric disorders such as depression and anxiety .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for producing complex organic compounds, including those containing thiophene and pyrimidine moieties. This technique allows for rapid reaction times and high yields, making it suitable for large-scale production .

Multi-Step Synthesis

Traditional multi-step synthetic routes involve the formation of key intermediates through reactions such as nucleophilic substitutions and cyclizations. These methods are well-documented in literature and provide a pathway to obtain the desired compound with specific substituents .

Case Study 1: Anticancer Research

A study published in a patent document highlighted the efficacy of benzo[b]thiophene derivatives as IKKβ inhibitors in cancer treatment. In vivo experiments demonstrated significant tumor regression in models treated with these compounds compared to controls .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, various derivatives were synthesized and tested against clinical strains of bacteria and fungi. The results indicated that certain modifications to the benzothiophene structure enhanced antimicrobial potency, suggesting avenues for further optimization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

  • Structure : Replaces benzo[b]thiophene with a furan ring.
  • Properties: Reduced molecular weight (326.27 g/mol vs. ~384 g/mol for the parent compound) and altered electronic properties due to the oxygen atom in furan.
  • Activity: No direct activity data, but furan analogs are often explored for metabolic stability compared to thiophenes.

T-08: (1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone

  • Structure : Cyclopenta[b]thiophene core with a sulfonyl group on the piperazine.
  • Properties : Higher polarity due to the sulfonyl group (HRMS: 427.0793 [M+H]+) and dihydrocyclopenta ring conformation, which may enhance binding specificity.
  • Activity : Demonstrated covalent inhibition of small CTD phosphatases, suggesting utility in targeted degradation pathways .

Piperazine Substituent Variations

Compound 21: Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

  • Structure : Simplified thiophene core and trifluoromethylphenyl substituent on piperazine.
  • Properties : Retains the trifluoromethyl group but lacks pyrimidine, reducing steric bulk. This may increase membrane permeability but decrease target selectivity.
  • Activity : Structural variations at the piperazine site are common in kinase inhibitors, though specific data for this compound are unavailable .

CHEMBL3634538: [4-(2-Fluorobenzoyl)piperazin-1-yl]-[4-[6-[4-(trifluoromethyl)anilino]pyrimidin-4-yl]phenyl]methanone

  • Structure: Fluorobenzoyl and anilino-pyrimidine substituents.
  • Properties : Increased molecular complexity with IC50 = 75,290 nM, indicating moderate potency in unspecified assays. The fluorobenzoyl group may enhance binding through halogen interactions .

Methanone-Linked Heterocycles

(4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone

  • Structure : Thiazol-4-yl group with difluoromethoxyphenylamine.
  • Activity : Thiazole derivatives are frequently explored in antimicrobial and anticancer research, though specific data are unavailable .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Benzo[b]thiophene 6-(Trifluoromethyl)pyrimidin-4-yl ~384* Potential D3 receptor affinity
Furan-2-yl analog Furan 6-(Trifluoromethyl)pyrimidin-4-yl 326.27 Improved solubility
T-08 Cyclopenta[b]thiophene 4-Fluorophenylsulfonyl 427.08 Covalent phosphatase inhibition
Compound 21 Thiophene 4-(Trifluoromethyl)phenyl ~350* Simplified scaffold
CHEMBL3634538 Benzoyl-pyrimidine 2-Fluorobenzoyl, anilino ~480* Moderate potency (IC50 = 75,290 nM)

*Estimated based on structural analogs due to incomplete data.

Research Findings and Implications

  • Electron-Deficient Moieties : The trifluoromethylpyrimidine group in the target compound enhances interactions with hydrophobic pockets in enzymes or receptors, a feature shared with CHEMBL3634538 .
  • Ring Modifications : Replacing benzo[b]thiophene with furan (lower lipophilicity) or cyclopenta[b]thiophene (conformational rigidity) alters bioavailability and target engagement .
  • Piperazine Flexibility : Substituents like sulfonyl (T-08) or benzyl () groups introduce steric or electronic effects, impacting binding kinetics and metabolic stability.

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